molecular formula C25H26N2O3S B2469984 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-34-3

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2469984
CAS No.: 637747-34-3
M. Wt: 434.55
InChI Key: ZNAPBJMDFYLPRS-UHFFFAOYSA-N
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Description

The compound “3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” is a derivative of benzothiazole and chromene . Benzothiazoles exhibit strong fluorescence and luminescence properties and are present in many commercially important organic fluorescent materials . Coumarin (2H-chromen-2-one) is a natural product and flavoring agent . A series of novel benzothiazolyl-coumarin hybrids have been synthesized as potential biological agents and efficient emitting materials .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel . The Cchromene N—C angle is wide [125.28 (8)] .

Scientific Research Applications

Antioxidant Properties

The compound's derivatives have shown significant antioxidant activities. For example, a study found that a coumarin derivative exhibited high antioxidant activities, with scavenging activity reaching 80% at a concentration of 1000 μg/mL, comparable to vitamin C as a standard antioxidant (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antimicrobial Applications

Coumarin-thiazole derivatives are known for their antimicrobial properties. A study highlighted the antimicrobial effectiveness of a coumarin-thiazole derivative when incorporated into polymers, showing great potential in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).

Synthesis and Characterization

Various studies have focused on the synthesis and characterization of these compounds. For instance, an efficient method was demonstrated for forming these compounds starting from salicylaldehyde, offering a novel approach for their preparation (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

Cytotoxicity and Anticancer Activity

Some studies have evaluated the cytotoxicity of these derivatives. For example, a series of novel derivatives were synthesized and tested against cervical cancer cell lines, showing significant cytotoxicity at microliter concentrations (Shankar et al., 2017).

Antibacterial Evaluation

One-pot multicomponent reaction synthesis of these derivatives has been carried out, with some compounds showing broad-spectrum antibacterial activity against various bacterial strains (Velpula et al., 2015).

Novel Synthesis Approaches

Researchers have also explored novel synthesis methods for these compounds, such as a catalyst-free, environmentally benign approach yielding excellent yields and offering green chemistry solutions (Balwe et al., 2017).

Safety and Hazards

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Future Directions

Benzothiazoles have attracted significant research interest in the field of organic light-emitting diodes due to their unique electro-optical properties . Coumarins have been widely explored as solar energy collectors, charge-transfer agents, and non-linear optical materials for photonic and electronic applications . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-3-16-12-17-23(29)19(25-26-20-9-4-5-10-21(20)31-25)14-30-24(17)18(22(16)28)13-27-11-7-6-8-15(27)2/h4-5,9-10,12,14-15,28H,3,6-8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAPBJMDFYLPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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